![molecular formula C10H8O2S2 B3256906 (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone CAS No. 27939-30-6](/img/structure/B3256906.png)
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone
Overview
Description
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone is not fully understood. However, it is believed that this compound may act as a chelating agent, binding to metal ions and influencing their reactivity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone in lab experiments is its unique properties, which make it a promising candidate for use in various fields of research. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research involving (2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, in order to better understand its potential applications in various fields of research.
2. Development of new synthetic methods for producing this compound, in order to reduce the cost of this compound and make it more accessible for use in research.
3. Exploration of the potential use of this compound in the development of new materials, such as conductive polymers.
4. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a promising chemical compound that has been studied for its potential use in various fields of scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the development of new materials and the treatment of various diseases.
Scientific Research Applications
(2r)-2-Hydroxy-1,2-di(thiophen-2-yl)ethanone has been studied for its potential use in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. This compound has been shown to exhibit unique properties that make it a promising candidate for use in these areas of research.
properties
IUPAC Name |
(2R)-2-hydroxy-1,2-dithiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWZIOZTPNLTCR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)C2=CC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](C(=O)C2=CC=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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